1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a synthetic compound known for its versatility in chemical research Its unique structural components make it valuable in various fields of study, including organic chemistry, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves a multistep process. Initially, a precursor molecule like 6-methyl-2-oxo-2H-pyran-4-ol is activated using an appropriate protecting group. This activated intermediate then undergoes nucleophilic substitution with a pyrrolidine derivative. The resulting product is subjected to cyclization with an imidazolidin-2-one derivative. The reaction conditions typically involve the use of organic solvents, controlled temperature settings, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound demands scalability and cost-effectiveness. The synthetic route outlined above is optimized for large-scale production through the use of high-efficiency reactors, continuous flow systems, and automated processes. These methods ensure consistent quality and meet the demand for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, yielding hydroxylated derivatives.
Reduction: : Reduction reactions can convert ketone or aldehyde functionalities within the compound into alcohols or hydrocarbons.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, introduce different functional groups at various positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include hydroxylated, alkylated, and substituted derivatives, each offering distinct properties for further study.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules, enabling the study of reaction mechanisms and new synthetic pathways.
Biology
Biologically, the compound may interact with cellular components, offering insights into biochemical processes and potential therapeutic applications.
Medicine
Medically, the compound's structure suggests potential use in drug development, targeting specific enzymes or receptors.
Industry
In industry, the compound's chemical stability and reactivity make it suitable for manufacturing advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding initiates a cascade of biochemical reactions, influencing pathways involved in various cellular processes. Understanding these interactions is crucial for leveraging the compound's full potential in therapeutic and industrial applications.
Comparison with Similar Compounds
Compared to similar compounds, such as 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-imidazolidin-2-thione and 1-(3-((6-ethyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, our compound stands out due to its unique structural features
Properties
IUPAC Name |
1-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-9-6-11(7-12(18)21-9)22-10-2-4-16(8-10)14(20)17-5-3-15-13(17)19/h6-7,10H,2-5,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOARLVITZGPOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.